molecular formula C23H28N4O3 B10929917 3-(3-methoxyphenyl)-6-methyl-N-[1-(piperidin-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(3-methoxyphenyl)-6-methyl-N-[1-(piperidin-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10929917
M. Wt: 408.5 g/mol
InChI Key: DECBSUBKDWRMOX-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-6-methyl-N-[1-(piperidin-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-6-methyl-N-[1-(piperidin-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the oxazolo[5,4-b]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate oxazole precursor under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the oxazolo[5,4-b]pyridine core.

    Attachment of the piperidinyl propyl group: This can be done through an alkylation reaction using a piperidinyl propyl halide and a suitable base.

    Formation of the carboxamide group: This final step typically involves the reaction of the intermediate compound with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-6-methyl-N-[1-(piperidin-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine under reducing conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products

    Oxidation: Formation of hydroxyl or carboxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.

    Biology: It can be used as a tool compound to study biological pathways and mechanisms.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-6-methyl-N-[1-(piperidin-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide likely involves interaction with specific molecular targets, such as receptors or enzymes. The exact mechanism would depend on the specific application and target. For example, in medicinal chemistry, it may act as an agonist or antagonist at a specific receptor, modulating its activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methoxyphenyl)-6-methyl-N-[1-(piperidin-1-yl)propan-2-yl]pyridine-4-carboxamide
  • 3-(3-methoxyphenyl)-6-methyl-N-[1-(piperidin-1-yl)propan-2-yl]oxazole-4-carboxamide

Uniqueness

3-(3-methoxyphenyl)-6-methyl-N-[1-(piperidin-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific oxazolo[5,4-b]pyridine core structure, which may confer distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new compounds with improved properties for specific applications.

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

3-(3-methoxyphenyl)-6-methyl-N-(1-piperidin-1-ylpropan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H28N4O3/c1-15-12-19(22(28)24-16(2)14-27-10-5-4-6-11-27)20-21(26-30-23(20)25-15)17-8-7-9-18(13-17)29-3/h7-9,12-13,16H,4-6,10-11,14H2,1-3H3,(H,24,28)

InChI Key

DECBSUBKDWRMOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC(=CC=C3)OC)C(=O)NC(C)CN4CCCCC4

Origin of Product

United States

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